4-Amino-6-methoxypyrimidine-5-carbonitrile
Overview
Description
4-Amino-6-methoxypyrimidine-5-carbonitrile is a chemical compound with the molecular formula C6H6N4O . It is a crystalline powder that appears white to yellow .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The 4-amino group (-NH2), 6-methoxy group (-OCH3), and 5-carbonitrile group (-CN) are attached to this ring .Physical and Chemical Properties Analysis
This compound is a crystalline powder with a color ranging from white to yellow . Its molecular weight is 150.14 g/mol.Scientific Research Applications
1. Role in Neurological Disorders
4-Amino-6-methoxypyrimidine-5-carbonitrile has been studied in the context of neurological disorders. Research indicates that oxidative stress contributes to neuronal death in diseases like Alzheimer's. Specific pyrimidine bases, structurally similar to this compound, have shown significant elevations in the brains of Alzheimer's patients compared to control subjects. This suggests that these compounds, and by extension, similar structures like this compound, may play a role in understanding or treating oxidative damage in the brain (Gabbita, Lovell, & Markesbery, 1998).
2. Interaction with Medications
Research has also investigated the interactions of compounds structurally related to this compound with medications. One study detailed how the presence of certain pyrimidine bases could influence the effects of drugs, reflecting the importance of understanding how this compound might interact with other pharmaceuticals (Farré et al., 2007).
3. Toxicological Considerations
There's also research on the toxicological aspects of pyrimidine compounds. A study on 5-amino-2-(trifluoromethyl)pyridine, a compound with a pyrimidine structure, noted its toxic effects when inhaled, leading to symptoms like methemoglobinemia and toxic encephalopathy. This highlights the importance of handling compounds like this compound with caution, especially in industrial settings (Tao et al., 2022).
Properties
IUPAC Name |
4-amino-6-methoxypyrimidine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-11-6-4(2-7)5(8)9-3-10-6/h3H,1H3,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPIDCXNNNZWFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60702371 | |
Record name | 4-Amino-6-methoxypyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60702371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
900480-19-5 | |
Record name | 4-Amino-6-methoxypyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60702371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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